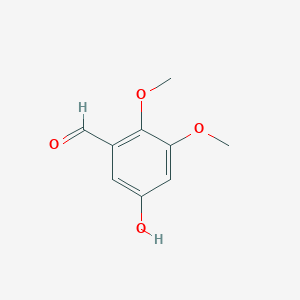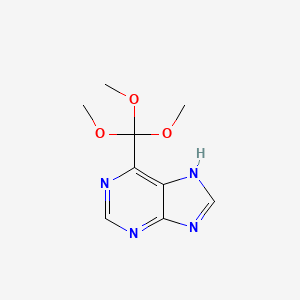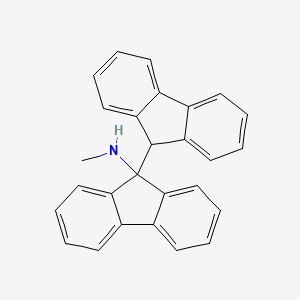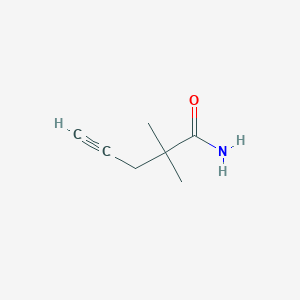
2,2-Dimethylpent-4-ynamide
Overview
Description
2,2-Dimethylpent-4-ynamide is an organic compound characterized by the presence of a triple bond between carbon atoms and an amide functional group. This compound is part of the ynamide family, which is known for its unique reactivity and versatility in organic synthesis. The structure of this compound includes a dimethyl group attached to the second carbon of a pent-4-ynamide chain, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpent-4-ynamide typically involves the use of trichloroethene as a two-carbon synthon. The process begins with the generation of dichloroacetylene from trichloroethene under mildly basic conditions. This intermediate then reacts with an amide to form a dichloroenamide, which undergoes elimination to yield the desired ynamide . This method is advantageous due to its flexibility and the wide range of amides and electrophiles that can be used.
Industrial Production Methods: Industrial production of this compound often employs scalable one-step synthetic methods from inexpensive starting materials. These methods are designed to be cost-effective and convenient, with some approaches even allowing for column-free purification of the target product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpent-4-ynamide undergoes various types of chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert the triple bond into a double or single bond.
Substitution: Involves the replacement of one functional group with another, often facilitated by nucleophiles.
Common Reagents and Conditions:
Oxidation: Zinc or copper catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Isoquinolones, β-carbolines, pyrroloquinolinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
2,2-Dimethylpent-4-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpent-4-ynamide involves its highly polarized triple bond, which facilitates nucleophilic attack. This compound can undergo hydrocarboxylation followed by aminolysis, leading to the formation of amide bonds. The carboxylic acid substrate often acts as a bifunctional catalyst, enhancing the nucleophilicity of the amine and stabilizing the transition state .
Comparison with Similar Compounds
- 2,2-Dimethyl-4-pentynamide
- 5-[2-(Hydroxymethyl)phenyl]-N-dimethyl-pent-4-ynamide
Comparison: 2,2-Dimethylpent-4-ynamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other ynamides, it offers superior regioselectivity and efficiency in forming amide bonds . Its versatility in various chemical transformations makes it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
2,2-dimethylpent-4-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULRKCGOWJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300013 | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29945-90-2 | |
| Record name | NSC134311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethylpent-4-ynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


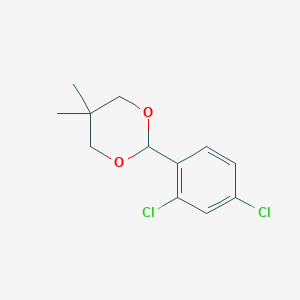
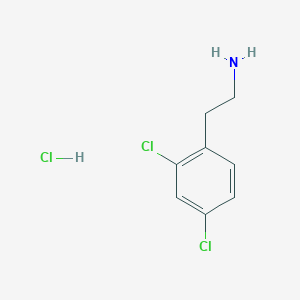
![5-Amino-4-hydroxy[2,2'-bifuran]-3(2H)-one](/img/structure/B14000732.png)

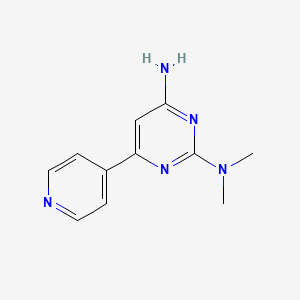
![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)
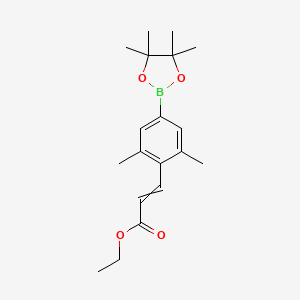
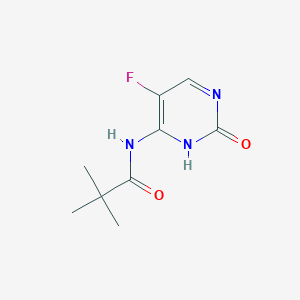
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
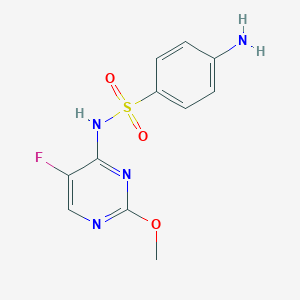
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
